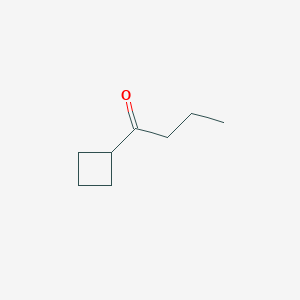
1-シクロブチルブタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutylbutan-1-one is a cyclic ketone with the molecular formula C8H14O. It is characterized by a cyclobutyl group attached to a butanone backbone. This compound has gained attention due to its potential biological activity and applications in various fields.
科学的研究の応用
1-Cyclobutylbutan-1-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclobutylbutan-1-one can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction of potassium cyclobutyltrifluoroborate with butanone derivatives under moderate to excellent yield conditions . Another method includes the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .
Industrial Production Methods: Industrial production of 1-Cyclobutylbutan-1-one typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and [2+2] cycloaddition reactions are common in industrial settings .
化学反応の分析
Types of Reactions: 1-Cyclobutylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using halides or other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of cyclobutylbutanoic acid or other oxidized derivatives.
Reduction: Formation of cyclobutylbutanol.
Substitution: Formation of halogenated cyclobutylbutanones.
作用機序
The mechanism of action of 1-Cyclobutylbutan-1-one involves its interaction with molecular targets and pathways within biological systems. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact molecular targets and pathways are still under investigation and require further research .
類似化合物との比較
Cyclopropane: A smaller cyclic hydrocarbon with different reactivity due to its ring strain.
Cyclopentane: A five-membered ring compound with different physical and chemical properties.
Cyclohexane: A six-membered ring compound commonly used in organic synthesis.
Uniqueness: 1-Cyclobutylbutan-1-one is unique due to its specific ring structure and functional group, which confer distinct reactivity and potential biological activity compared to other cycloalkanes.
生物活性
1-Cyclobutylbutan-1-one is a compound that has garnered interest for its potential biological activities. This article aims to provide an in-depth examination of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
1-Cyclobutylbutan-1-one is characterized by its cyclobutane ring structure, which is known to influence its biological properties. The presence of the cyclobutane moiety can enhance the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds containing cyclobutane rings exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of 1-Cyclobutylbutan-1-one are still under investigation, but its structural analogs have demonstrated significant pharmacological potential.
Table 1: Summary of Biological Activities Associated with Cyclobutane Derivatives
| Compound | Activity Type | Reference |
|---|---|---|
| Cyclobutane-containing alkaloids | Antimicrobial | |
| 1-Indanones derivatives | Cholinesterase inhibition | |
| Lannotinidines A-F | Neurotrophic factor enhancement |
Case Study 1: Antimicrobial Activity
A study on cyclobutane derivatives indicated that they possess antimicrobial properties against various bacterial strains. For instance, certain synthesized derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported at 7.5 mg/mL . This suggests that 1-Cyclobutylbutan-1-one may also exhibit similar antimicrobial properties.
Case Study 2: Neuroprotective Effects
Research involving cyclobutane-containing alkaloids has shown their potential in enhancing neurotrophic factor expression. Specifically, lannotinidines A-F were found to elevate nerve growth factor (NGF) mRNA expression in human astrocytoma cells, indicating a possible neuroprotective role . This raises the possibility that 1-Cyclobutylbutan-1-one could have similar neuroprotective effects worth exploring.
The mechanisms underlying the biological activities of cyclobutane derivatives often involve interaction with specific receptors or enzymes. For example, compounds that inhibit cholinesterases can affect neurotransmitter levels, potentially leading to therapeutic effects in neurodegenerative diseases . Further studies are needed to elucidate the exact mechanisms by which 1-Cyclobutylbutan-1-one exerts its biological effects.
特性
IUPAC Name |
1-cyclobutylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-8(9)7-5-3-6-7/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZIPGBXEFEOCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














